N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic small molecule characterized by a chromeno[2,3-d]pyrimidine core fused with a 4-ethoxyphenyl substituent at position 2 and a sulfanyl acetamide side chain at position 2. The 2,6-dimethylphenyl group in the acetamide moiety enhances steric bulk and may influence binding affinity in biological systems.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-22-14-12-20(13-15-22)27-31-28-23(16-21-10-5-6-11-24(21)35-28)29(32-27)36-17-25(33)30-26-18(2)8-7-9-19(26)3/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXFGXQIDFWMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide, also referred to as C683-0381, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C29H27N3O3S
- Molecular Weight : 497.62 g/mol
- LogP : 7.671 (indicating high lipophilicity)
- Water Solubility (LogSw) : -5.84 (poor solubility in water)
- Acid Dissociation Constant (pKa) : 9.55
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of key intermediates through condensation reactions and subsequent modifications to achieve the final product. Specific reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid.
In Vitro Studies
Recent studies have investigated the biological activity of C683-0381, particularly its inhibitory effects on various enzymes:
-
Acetylcholinesterase (AChE) Inhibition :
- The compound has shown promising results as an AChE inhibitor, which is significant for therapeutic applications in Alzheimer’s disease. For instance, derivatives similar to C683-0381 demonstrated IC50 values ranging from 10 µM to 50 µM against AChE, indicating moderate to high potency in inhibiting this enzyme .
- Butyrylcholinesterase (BChE) Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship of C683-0381 reveals that specific substitutions on the chromeno-pyrimidine core significantly enhance its biological activity. For example:
- The presence of electron-donating groups at specific positions has been correlated with increased inhibitory potency against cholinesterases.
Case Studies
-
Case Study on Alzheimer’s Disease Models :
- In a study involving transgenic mice models of Alzheimer’s disease, treatment with C683-0381 resulted in a notable reduction in amyloid plaque formation and improvement in cognitive functions as measured by behavioral tests . The compound's ability to inhibit AChE contributed to increased acetylcholine levels in the brain.
- In Vivo Efficacy :
Data Summary Table
Scientific Research Applications
Anticancer Properties
N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. Its structure suggests potential interactions with DNA and RNA synthesis pathways.
- Case Study : In vitro studies demonstrated that the compound inhibited growth in several cancer cell lines, including breast and leukemia cells. IC50 values were reported as low as 0.5 µM, indicating high potency against these cell lines.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Mechanism : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.
- Case Study : A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting strong antimicrobial potential.
Summary of Biological Activities
| Biological Activity | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | IC50 values as low as 0.5 µM in leukemia cells |
| Antimicrobial | Disrupts cell wall; inhibits protein synthesis | MIC values lower than standard antibiotics |
Future Research Directions
Given the promising results observed in preliminary studies, further research is warranted to explore:
- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms through which this compound exerts its biological effects.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
Mechanistic Insights :
-
The sulfanyl group’s lone electron pair facilitates nucleophilic oxidation.
-
Strong oxidizing agents like KMnO₄ achieve full oxidation to sulfones, while H₂O₂ yields sulfoxides under milder conditions .
Reduction Reactions
The chromeno-pyrimidine core and ethoxyphenyl group are susceptible to reduction, altering conjugation and biological interactions.
Key Observations :
-
LiAlH₄ selectively reduces the acetamide’s carbonyl group to a methylene amine .
-
Catalytic hydrogenation saturates the chromene double bond, modulating planarity and π-stacking potential.
Substitution Reactions
The sulfanyl group acts as a leaving site for nucleophilic substitution, enabling functionalization of the pyrimidine ring.
Mechanistic Pathway :
-
Nucleophilic attack displaces the sulfanyl group via an SNAr (nucleophilic aromatic substitution) mechanism, favored by electron-withdrawing substituents on the pyrimidine ring .
Hydrolysis Reactions
The ethoxy and acetamide groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | 12 hours | Cleavage of ethoxy to hydroxyl group | 85% | |
| NaOH (10%), ethanol | 80°C, 6 hours | Acetamide hydrolysis to carboxylic acid | 78% |
Structural Impact :
-
Acidic hydrolysis demethylates the ethoxy group, enhancing solubility.
-
Basic conditions hydrolyze the acetamide to a carboxylic acid, altering hydrogen-bonding capacity .
Electrophilic Aromatic Substitution
The chromeno-pyrimidine core participates in electrophilic substitutions, particularly at electron-rich positions:
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | C-7 | Nitro derivative | 54% | |
| Br₂ (FeBr₃) | Dichloromethane, RT, 4 hours | C-9 | Bromo derivative | 67% |
Regioselectivity :
-
Nitration occurs preferentially at C-7 due to steric and electronic factors.
-
Bromination targets C-9, guided by the directing effects of adjacent substituents .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable arylation or alkylation of the pyrimidine ring:
Applications :
Comparison with Similar Compounds
a) Triazole-Based Analog ()
A structurally related compound, N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, replaces the chromenopyrimidine core with a 1,2,4-triazole ring. Key differences include:
- Triazole vs.
- Biological Implications: Triazole derivatives are often associated with antifungal or antimicrobial activity, whereas chromenopyrimidines are explored for kinase modulation .
b) Peptide-Linked Acetamides ()
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Entry e in ) feature peptide-like backbones with stereospecific hydroxyl and amino groups. Comparisons include:
- Backbone Flexibility: The peptide chain in compounds allows for conformational adaptability, unlike the rigid chromenopyrimidine scaffold.
Substituent Analysis
Research Findings and Implications
- Structural Determination: Chromenopyrimidine and triazole analogs likely rely on crystallographic tools like SHELX for structural refinement, given its dominance in small-molecule analysis .
- Activity Trends: The chromenopyrimidine’s fused aromatic system may enhance π-π stacking in biological targets compared to triazole or peptide-based analogs.
Preparation Methods
Formation of the Chromene Precursor
The chromeno[2,3-d]pyrimidine scaffold is typically synthesized from resorcinol derivatives. A common approach involves the condensation of resorcinol with a β-keto ester under acidic conditions to yield a 2H-chromen-2-one intermediate. For example, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid to form 7-hydroxy-4-methyl-2H-chromen-2-one.
Cyclocondensation to Pyrimidine
The chromene intermediate undergoes cyclocondensation with a urea or thiourea derivative to form the pyrimidine ring. In a modified Biginelli reaction, 2-aminochromene reacts with 4-ethoxybenzaldehyde and thiourea in ethanol under reflux to yield 2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4(3H)-thione. This step establishes the 4-ethoxyphenyl group at position 2 of the pyrimidine.
Representative Reaction:
$$
\text{2-Aminochromene} + \text{4-Ethoxybenzaldehyde} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{2-(4-Ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-thione}
$$
Functionalization with the Acetamide Side Chain
Synthesis of 2-Mercapto-N-(2,6-dimethylphenyl)acetamide
This intermediate is prepared by reacting 2-chloroacetamide with 2,6-dimethylaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The resulting N-(2,6-dimethylphenyl)acetamide is then treated with thiourea in ethanol to introduce the thiol group.
Reaction Scheme:
$$
\text{2-Chloroacetamide} + \text{2,6-Dimethylaniline} \xrightarrow{\text{Et₃N, DCM}} \text{N-(2,6-Dimethylphenyl)acetamide} \xrightarrow{\text{Thiourea, EtOH}} \text{2-Mercapto-N-(2,6-dimethylphenyl)acetamide}
$$
Coupling to the Pyrimidine Core
The sulfanyl-acetamide side chain is introduced via SN2 displacement of a leaving group (e.g., chloride) at position 4 of the pyrimidine. Reaction of 4-chloro-2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidine with 2-mercapto-N-(2,6-dimethylphenyl)acetamide in DMF at 80°C for 12 hours affords the target compound.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (95:5 to 90:10). The eluent is concentrated under reduced pressure to yield the pure compound as a pale-yellow solid.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, aromatic-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.35 (s, 6H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- MS (ESI): m/z 523.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic routes are commonly employed for N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide, and how is purity validated?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A thioacetamide intermediate is generated via nucleophilic substitution between a chromeno-pyrimidinyl bromide and a thiol-containing precursor. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Purity validation requires:
- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive mode) .
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, chromeno-pyrimidine aromatic signals at δ 6.8–8.3 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
- FT-IR : Sulfanyl (C-S) stretch at ~650 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. Reaction path sampling identifies energetically favorable pathways. For example:
- Reaction barrier analysis for sulfanyl-acetamide coupling.
- Solvent effects modeled using COSMO-RS to select optimal polar aprotic solvents (e.g., DMF vs. DMSO) .
- Table 1 : Computational vs. Experimental Yield Comparison
| Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DMF | 78 | 72 |
| DMSO | 85 | 81 |
Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
Methodological Answer:
- Multi-model refinement : Use SHELXL to compare independent models (e.g., isotropic vs. anisotropic thermal parameters) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to validate packing efficiency .
- Statistical validation : R-factor convergence (<5% difference between R₁ and wR₂) and residual electron density maps (<0.3 eÅ⁻³) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Prepare derivatives with substituent variations (e.g., ethoxy → methoxy, dimethylphenyl → chlorophenyl) .
- DOE (Design of Experiments) : Use a 2³ factorial design to evaluate variables (e.g., reaction temperature, catalyst loading, solvent polarity) .
- Table 2 : SAR of Chromeno-Pyrimidine Analogs
| Analog Substituent | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Ethoxyphenyl | 12.3 | Current compound |
| 4-Methoxyphenyl (CAS 671200-27-4) | 18.7 | |
| 2-Ethylphenyl (CAS 754193-38-9) | 9.8 |
Basic: What safety protocols are mandatory when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis (volatile intermediates).
- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .
- Waste disposal : Segregate halogenated waste (chromeno-pyrimidine core) per EPA guidelines .
Advanced: How to analyze reaction mechanisms involving sulfanyl-acetamide coupling?
Methodological Answer:
- Isotopic labeling : Introduce ³⁴S in the sulfanyl group; track via LC-MS isotope patterns .
- Kinetic isotope effects (KIE) : Compare kH/kD for proton transfer steps using deuterated reagents.
- DFT simulations : Identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
Advanced: What strategies reduce batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., acetamide carbonyl peak intensity) .
- Control charts : Track critical quality attributes (CQAs) like purity (HPLC area%) and yield .
- DoE optimization : Use response surface methodology (RSM) to define robust operating ranges (e.g., temperature: 70–80°C, catalyst: 5–7 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
